Fmoc-2,5-dichloro-D-homophenylalanine
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Overview
Description
Fmoc-2,5-dichloro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains two chlorine atoms attached to the phenyl ring, making it a dichlorinated derivative. The molecular formula of this compound is C25H21Cl2NO4, and it has a molecular weight of 470.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,5-dichloro-D-homophenylalanine typically involves the protection of the amino group of 2,5-dichloro-D-homophenylalanine with the Fmoc group. This can be achieved through the reaction of 2,5-dichloro-D-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of amino group protection, but with optimized reaction conditions and equipment to ensure efficiency and yield. The use of continuous flow reactors and automated synthesis systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,5-dichloro-D-homophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The Fmoc group can be removed using piperidine in an organic solvent like dimethylformamide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Products may include hydroxylated derivatives or other oxidized forms.
Reduction: The primary product is 2,5-dichloro-D-homophenylalanine with a free amino group.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
Fmoc-2,5-dichloro-D-homophenylalanine is widely used in peptide synthesis as a building block for the construction of complex peptides and proteins. The Fmoc group provides protection for the amino group during synthesis, allowing for selective deprotection and subsequent coupling reactions .
Biology
In biological research, this compound can be incorporated into peptides to study protein-protein interactions, enzyme-substrate specificity, and receptor-ligand binding. Its dichlorinated phenyl ring can also be used to introduce specific chemical properties into peptides .
Medicine
Its unique structure can be exploited to enhance the stability, bioavailability, and target specificity of peptide drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can impart specific properties such as increased resistance to degradation or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of Fmoc-2,5-dichloro-D-homophenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-2,4-dichloro-D-homophenylalanine: Similar structure with chlorine atoms at different positions on the phenyl ring.
Fmoc-3,5-dichloro-D-homophenylalanine: Another dichlorinated derivative with different chlorine positions.
Fmoc-2,3-dichloro-D-homophenylalanine: Chlorine atoms at the 2 and 3 positions on the phenyl ring.
Uniqueness
Fmoc-2,5-dichloro-D-homophenylalanine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions. This unique structure can be advantageous in the design of peptides with specific properties and functions .
Properties
Molecular Formula |
C25H21Cl2NO4 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30) |
InChI Key |
UOCBTSHHSQSHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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